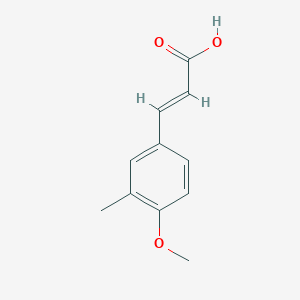
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
概要
説明
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane is an organosilicon compound with the molecular formula C8H18O3Si2 and a molecular weight of 218.40 g/mol . This compound is characterized by the presence of two methoxy groups, two methyl groups, and two vinyl groups attached to a disiloxane backbone. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications.
準備方法
The synthesis of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane typically involves the hydrolysis of vinyldimethylmethoxysilane, (CH2=CH)Me2SiOMe . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
化学反応の分析
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents under controlled conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane has a wide range of scientific research applications, including:
Biology: The compound is used in the development of silicon-based biomaterials and in the study of silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane involves its interaction with molecular targets through its functional groups. The vinyl groups can participate in polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols. These reactions enable the compound to form stable bonds with other molecules, making it useful in various applications.
類似化合物との比較
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,3-Divinyltetramethyldisiloxane: Similar to the previous compound, it is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
The uniqueness of this compound lies in its combination of methoxy, methyl, and vinyl groups, which provide a versatile platform for various chemical reactions and applications.
特性
IUPAC Name |
ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCHDFGQKLHKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)O[Si](C)(C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)
![(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3109744.png)
![2-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B3109758.png)





![[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B3109816.png)


